Benzothiazoles are a class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. They are commonly found in natural products and synthetic compounds with diverse biological activities. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Compound Description: This compound serves as a neutral carrier in a plasticized membrane sensor for Holmium (III) ions. The sensor demonstrates a Nernstian response for Holmium (III) ions within a specific concentration range. []
Relevance: N-(1-Thien-2-Ylmethylene)-1,3-benzothiazol-2-amine shares the core 1,3-benzothiazol-2-amine structure with 6-Ethyl-1,3-benzothiazol-2-amine. The difference lies in the substitution at the 2-amino group, where the former possesses a thienylmethylene substituent, unlike the ethyl group in the latter. This structural similarity highlights the versatility of the benzothiazole scaffold for metal ion sensing applications. []
Compound Description: This series of compounds, containing both benzothiazole and thiazole moieties, were designed and evaluated for their targeted activity against colon cancer cell lines (HCT-116, HCT15, and HT29). These compounds exhibited promising anticancer properties. []
Relevance: Although not directly substituted with an ethyl group like 6-Ethyl-1,3-benzothiazol-2-amine, the 6-Chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine series highlights the significance of halogen and other substitutions on the benzothiazole core for anticancer activity. []
N-[(Z)-Phenylmethylidene]-1,3-benzothiazol-2-amine and Fluoro & Nitro Substituted Derivatives
Compound Description: These substituted Schiff base derivatives, synthesized from fluoro and nitro substituted benzothiazol-2-amine with various aryl aldehydes, were investigated for in-vitro anthelmintic and anti-microbial activities. []
Relevance: This series, particularly the parent compound N-[(Z)-Phenylmethylidene]-1,3-benzothiazol-2-amine, shares the 1,3-benzothiazol-2-amine core with 6-Ethyl-1,3-benzothiazol-2-amine. The variations in substituents at the 2-amino group and the introduction of fluoro and nitro groups on the benzothiazole ring emphasize the potential of modifying this scaffold for developing compounds with anthelmintic and antimicrobial properties. []
N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine
Compound Description: The crystal structure of this compound reveals that the 2-aminobenzothiazole and propyne groups are not coplanar. The structure is stabilized by intermolecular hydrogen bonds and other interactions. []
Relevance: N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine shares the basic 1,3-benzothiazol-2-amine scaffold with 6-Ethyl-1,3-benzothiazol-2-amine, differing only in the 2-amino substituent. This comparison underscores the impact of different substituents on the conformational preferences and crystal packing of these benzothiazole derivatives. []
6-Bromo-1,3-benzothiazol-2-amine
Compound Description: This compound exhibits a near-planar structure. The crystal packing is characterized by N—H⋯N and N—H⋯Br hydrogen bonds forming sheets, along with weak aromatic π–π stacking interactions. []
Relevance: Although lacking an ethyl group, 6-Bromo-1,3-benzothiazol-2-amine showcases the importance of halogen substitutions on the benzothiazole core, similar to 6-Ethyl-1,3-benzothiazol-2-amine. The presence of a bromine atom instead of an ethyl group at the 6-position emphasizes the structural diversity possible within this class of compounds. []
6-Methoxy-1,3-benzothiazol-2-amine
Compound Description: This compound demonstrates a nearly planar structure, with the methoxy group lying almost coplanar with the benzothiazole ring. The crystal structure is dominated by intermolecular N—H⋯N and N—H⋯O hydrogen bonds, forming chains along the b axis. []
Relevance: Similar to 6-Ethyl-1,3-benzothiazol-2-amine, this compound emphasizes the relevance of substitutions at the 6-position of the benzothiazole ring. Replacing the ethyl group with a methoxy group provides insight into the influence of different substituents on intermolecular interactions and crystal packing. []
Compound Description: This compound, synthesized through the condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene, highlights the synthesis of novel benzothiazole derivatives. [, ]
Relevance: Although the 6-position of the benzothiazole ring is unsubstituted in N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, it shares the core structure with 6-Ethyl-1,3-benzothiazol-2-amine. This commonality underscores the possibility of employing 6-Ethyl-1,3-benzothiazol-2-amine as a precursor for synthesizing diverse benzothiazole derivatives via similar condensation reactions. [, ]
1,3-Benzothiazol-2-amine
Compound Description: This compound serves as a fundamental building block for various benzothiazole derivatives. Its crystal structure reveals the formation of dimers through N—H⋯N hydrogen bonds, which further extend into a two-dimensional network. []
Relevance: 1,3-Benzothiazol-2-amine represents the core structure of 6-Ethyl-1,3-benzothiazol-2-amine, highlighting its role as a key starting material for synthesizing more complex benzothiazole derivatives, including 6-Ethyl-1,3-benzothiazol-2-amine. Understanding its properties and reactivity is crucial for developing new compounds with potentially valuable applications. []
Compound Description: The crystal structure of this thiophene-derived Schiff base compound shows a slight rotation between the thiophene and benzothiazole rings. The structure is stabilized by weak C—H⋯S hydrogen bonds and π–π interactions. []
Relevance: Similar to 6-Ethyl-1,3-benzothiazol-2-amine, this compound demonstrates the potential for modifying the 2-amino position of 1,3-benzothiazol-2-amine with various heterocyclic rings. The thiophene ring substitution in this case offers insights into potential structure-activity relationships within this class of compounds. []
Compound Description: AS601245 acts as a c-Jun NH2-terminal protein kinase (JNK) inhibitor and exhibits neuroprotective properties in various models of cerebral ischemia. []
Relevance: Although structurally more complex than 6-Ethyl-1,3-benzothiazol-2-amine, AS601245 incorporates the 1,3-benzothiazol-2-yl moiety as a central structural element. This inclusion highlights the potential of 1,3-benzothiazol-2-amine derivatives, including 6-Ethyl-1,3-benzothiazol-2-amine, as building blocks for designing molecules with potent biological activities. []
Compound Description: This series of compounds, featuring various electron-withdrawing substituents (R) on the benzoylthiourea ring, were synthesized and investigated for their electronic properties and hydrogen bonding capabilities using DFT calculations. []
Relevance: This study emphasizes the potential of incorporating the 1,3-benzothiazol-2-yl moiety, also present in 6-Ethyl-1,3-benzothiazol-2-amine, into larger molecular frameworks with tunable electronic properties. []
Compound Description: These derivatives were designed as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors and were found to be potent pseudo-irreversible inhibitors. []
Relevance: The presence of the 6-Fluoro-1,3-benzothiazol-2-yl group in these carbamates, in contrast to the 6-Ethyl-1,3-benzothiazol-2-amine, highlights the importance of halogen substitutions on the benzothiazole core for enzyme inhibition. []
Compound Description: This synthetic compound was investigated for its influence on antioxidant vitamin levels (A, E, and C) and malondialdehyde (MDA) in rats. The study found that 2-Amdz administration led to a significant decrease in vitamin levels and an increase in MDA levels. []
Relevance: Sharing the 1,3-benzothiazol-2-yl moiety with 6-Ethyl-1,3-benzothiazol-2-amine, 2-Amdz underscores the potential biological impact of even small structural modifications on the benzothiazole scaffold. This example highlights the need for careful consideration of structure-activity relationships when exploring the therapeutic potential of this class of compounds. []
N-(1,3-Benzothiazol-2-yl)benzamide (2-BTBA) and N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA)
Compound Description: These two compounds, synthesized from 2-aminobenzothiazole and substituted benzoyl chloride, were investigated for their crystal structures, thermal stability, and biological activities. They were found to exhibit antibacterial and antifungal activities. []
Relevance: These compounds demonstrate the potential of utilizing the 1,3-benzothiazol-2-yl group, also found in 6-Ethyl-1,3-benzothiazol-2-amine, for generating novel compounds with diverse biological properties. The incorporation of benzamide moieties and halogen substitutions showcases the structural diversity achievable within this class. []
Compound Description: This benzothiazolinone derivative possesses potential pharmacological activity. The molecule adopts a non-planar conformation, and the crystal structure reveals the presence of an intramolecular hydrogen bond involving the carbonyl oxygen atom. []
Relevance: Although not an amine derivative like 6-Ethyl-1,3-benzothiazol-2-amine, this compound shares the benzothiazole core structure. It showcases the potential of functionalizing the benzothiazole ring system with various substituents, such as difluorobenzoyl and pyridylethyl groups, to develop compounds with potential pharmacological applications. []
Overview
6-Ethyl-1,3-benzothiazol-2-amine is a chemical compound belonging to the benzothiazole class, characterized by the presence of both nitrogen and sulfur in its heterocyclic structure. Its molecular formula is C9H10N2S with a molecular weight of 178.26 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the DprE1 enzyme involved in the synthesis of anti-tubercular compounds.
Source
6-Ethyl-1,3-benzothiazol-2-amine can be synthesized through various chemical methods, primarily involving the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions or through cyclization processes involving thioamide derivatives.
Classification
This compound falls under the category of heterocyclic organic compounds, specifically benzothiazoles. Benzothiazoles are known for their diverse biological activities and applications in pharmaceuticals, agriculture, and materials science.
Synthesis Analysis
Methods
The synthesis of 6-Ethyl-1,3-benzothiazol-2-amine can be achieved through several approaches:
Condensation Reaction: A common method involves the reaction of 2-aminobenzenethiol with ethyl aldehyde in the presence of an acid catalyst. This reaction typically requires careful control of temperature and pH to optimize yield.
Cyclization of Thioamide Derivatives: Another method involves using thioamide derivatives, where a dehydrating agent such as phosphorus oxychloride is employed to facilitate the formation of the benzothiazole ring.
Technical Details
In industrial applications, production may utilize batch or continuous processes optimized for higher yields. Automated reactors are often used to maintain precise control over reaction conditions, ensuring consistent product quality.
Molecular Structure Analysis
Structure
The molecular structure of 6-Ethyl-1,3-benzothiazol-2-amine features a benzothiazole ring with an ethyl group at the 6-position and an amino group at the 2-position. This structural arrangement influences its reactivity and interaction with biological targets.
Data
Key structural data includes:
Molecular Formula: C9H10N2S
Molecular Weight: 178.26 g/mol
CAS Number: 21224-16-8.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-1,3-benzothiazol-2-amine participates in several chemical reactions:
Oxidation: Can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction can yield amine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution can introduce various substituents onto the benzothiazole ring, enhancing its chemical diversity.
Electrophiles for Substitution: Halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
The reactions yield various substituted benzothiazoles, sulfoxides, sulfones, and amine derivatives that possess distinct chemical and biological properties.
Mechanism of Action
Process
The primary mechanism of action for 6-Ethyl-1,3-benzothiazol-2-amine involves its interaction with the DprE1 enzyme. By inhibiting this enzyme's function, the compound disrupts the synthesis pathway for benzothiazole-based anti-tubercular agents.
Data
Research indicates that this inhibition leads to significant molecular and cellular effects, including reduced viability of Mycobacterium tuberculosis by targeting essential metabolic pathways.
Physical and Chemical Properties Analysis
Physical Properties
6-Ethyl-1,3-benzothiazol-2-amine is typically a solid at room temperature with a specific melting point that can vary based on purity and synthesis method.
Chemical Properties
The compound exhibits notable stability under standard laboratory conditions but may undergo transformations when exposed to strong acids or bases. Its solubility profile varies depending on solvents used; it is generally soluble in organic solvents but less so in water.
Applications
Scientific Uses
6-Ethyl-1,3-benzothiazol-2-amine has several important applications:
Medicinal Chemistry: It serves as a lead compound in developing anti-tubercular drugs due to its mechanism targeting DprE1.
Biological Research: Investigated for potential antimicrobial and anticancer properties.
Chemical Synthesis: Utilized as a building block in synthesizing more complex molecules within organic chemistry.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AVN944 is a biotech drug that demonstrated a statistically meaningful impact on IMPDH and other proteins that are critical to activities in cancer cells, including nucleotide biosynthesis, energy and metabolism, DNA replication, apoptosis and cell cycle control. AVN944 has been associated with cancer cell death in clinical trials. It is being investigated for the treatment of patients with advanced hematologic malignancies. Inosine Monophosphate Dehydrogenase Inhibitor AVN944 is an orally available, synthetic small molecule with potential antineoplastic activity. AVN944 inhibits inosine monosphosphate dehydrogenase (IMPDH), an enzyme involved in the de novo synthesis of guanosine triphosphate (GTP), a purine molecule required for DNA and RNA synthesis. Inhibition of IMPDH deprives cancer cells of GTP, resulting in disruption of DNA and RNA synthesis, inhibition of cell proliferation, and the induction of apoptosis. AVN944 appears to have a selective effect on cancer cells in that deprivation of GTP in normal cells results in a temporary slowing of cell growth only. IMPDH is overexpressed in some cancer cells, particularly in hematological malignancies.
17beta-Hydroxysteroid Dehydrogenase Type 5 Inhibitor ASP9521 is a selective, orally bioavailable inhibitor of 17beta-hydroxysteroid dehydrogenase type 5 (17bHSD5, aldo-keto reductase 1C3; AKR1C3), with potential antineoplastic activity. Upon administration, ASP9521 selectively binds to and inhibits the activity of 17bHSD5. This prevents the conversion of the adrenal androgens dehydroepiandrosterone and androstenedione into 5-androstenediol and testosterone. By blocking testosterone production, ASP9521 may inhibit the growth of testosterone-dependent cancers such as castration-resistant prostate cancer (CRPC). 17bHSD5, expressed both in normal prostate tissue and in prostate cancer (PC), plays a crucial role in persistent production of androgens despite castration; its expression is associated with increased malignancy of PC.
AZD-4017 is under investigation in clinical trial NCT01173471 (A Phase IIa Study to Assess the Tolerability, Safety, and Efficacy of AZD4017 for Raised Intra-ocular Pressure). 11beta-hydroxysteroid Dehydrogenase Type 1 Inhibitor AZD4017 is a selective, orally bioavailable inhibitor of the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11b-HSD1; 11bHSD1; HSD11B1), with potential protective activity. Upon administration, AZD4017 selectively binds to and inhibits the activity of 11b-HSD1. This prevents the conversion of cortisone to the active hormone cortisol that activates glucocorticoid receptors. By blocking cortisol production in metabolic tissues, AZD4017 may inhibit the adverse metabolic effects, such as glucose intolerance, hyperinsulinemia, systolic hypertension, increased adiposity, myoatrophy and dermal atrophy, caused by exogenous administration of glucocorticoids in these tissues. 11bHSD1 is highly expressed in metabolic tissues, such as liver, skeletal muscle, and adipose tissue. It plays a crucial role in regenerating active glucocorticoid from circulating glucocorticoids and regulates the production of cortisol to activate the glucocorticoid receptors. AZD4017 does not inhibit the anti-inflammatory activity of the administered glucocorticoids.
AZD8329 is a potent, selective 11β-HSD1 inhibitor (11β-hydroxysteroid dehydrogenase type 1 inhibitor) with reduced acyl glucuronide liability. AZD8329 demonstrates to have improved technical profile in terms of both solubility and pharmacokinetics. The extent of acyl glucuronidation was reduced through structural optimization of both the carboxylic acid and amide substituents, coupled with a reduction in lipophilicity leading to an overall increase in metabolic stability.
Purine-6-thiol is a thiol that is the tautomer of mercaptopurine. It has a role as an antineoplastic agent and an antimetabolite. It is a tautomer of a mercaptopurine. It derives from a hydride of a 7H-purine. An antimetabolite antineoplastic agent with immunosuppressant properties. It interferes with nucleic acid synthesis by inhibiting purine metabolism and is used, usually in combination with other drugs, in the treatment of or in remission maintenance programs for leukemia. Mercaptopurine anhydrous is a Nucleoside Metabolic Inhibitor. The mechanism of action of mercaptopurine anhydrous is as a Nucleic Acid Synthesis Inhibitor. Mercaptopurine (also referred to as 6-mercaptopurine or 6-MP) is a purine analogue that is effective both as an anticancer and an immunosuppressive agent, and is used to treat leukemia and autoimmune diseases as a corticosteroid-sparing agent. Mercaptopurine therapy is associated with a high rate of serum aminotransferase elevations which can be accompanied by jaundice. In addition, mercaptopurine has been linked to instances of clinically apparent acute liver injury and long term therapy to nodular regenerative hyperplasia. Mercaptopurine is a natural product found in Origanum dictamnus, Allium ampeloprasum, and other organisms with data available. Mercaptopurine is a thiopurine-derivative antimetabolite with antineoplastic and immunosuppressive activities. Produced through the metabolism of mercaptopurine by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), mercaptopurine metabolites 6-thioguanosine-5'-phosphate (6-thioGMP) and 6-thioinosine monophosphate (T-IMP) inhibit nucleotide interconversions and de novo purine synthesis, thereby blocking the formation of purine nucleotides and inhibiting DNA synthesis. This agent is also incorporated into DNA in the form of deoxythioguanosine, which results in the disruption of DNA replication. In addition, mercaptopurine is converted to 6-methylmercaptopurine ribonucleoside (MMPR) by 6-thiopurine methyltransferase; MMPRs are also potent inhibitors of de novo purine synthesis. (NCI04) Mercaptopurine Anhydrous is the anhydrous form of mercaptopurine, a thiopurine-derivative antimetabolite with antineoplastic and immunosuppressive activities. Produced through the metabolism of mercaptopurine by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), mercaptopurine metabolites 6-thioguanosine-5'-phosphate (6-thioGMP) and 6-thioinosine monophosphate (T-IMP) inhibit nucleotide interconversions and de novo purine synthesis, thereby blocking the formation of purine nucleotides and inhibiting DNA synthesis. This agent is also incorporated into DNA in the form of deoxythioguanosine, which results in the disruption of DNA replication. In addition, mercaptopurine is converted to 6-methylmercaptopurine ribonucleoside (MMPR) by 6-thiopurine methyltransferase; MMPRs are also potent inhibitors of de novo purine synthesis. Mercaptopurine can cause developmental toxicity according to state or federal government labeling requirements.
Brequinar is a quinolinemonocarboxylic acid that is quinoline substituted by 2'-fluoro[1,1'-biphenyl]-4-yl, methyl, carboxy and fluoro groups at positions 2, 3, 4, and 6, respectively. It is an inhibitor of dihydroorotate dehydrogenase, an enzyme that is required for de novo pyrimidine biosynthesis. The compound exhibits antineoplastic and antiviral properties. It has a role as an EC 1.3.5.2 [dihydroorotate dehydrogenase (quinone)] inhibitor, an immunosuppressive agent, an antineoplastic agent, an antiviral agent, a pyrimidine synthesis inhibitor, an anticoronaviral agent and an antimetabolite. It is a member of biphenyls, a member of monofluorobenzenes, a quinolinemonocarboxylic acid and a monocarboxylic acid. It is a conjugate acid of a brequinar(1-). Brequinar is a synthetic quinolinecarboxylic acid analogue with antineoplastic properties. Brequinar inhibits the enzyme dihydroorotate dehydrogenase, thereby blocking de novo pyrimidine biosynthesis. This agent may also enhance the in vivo antitumor effect of antineoplastic agents such as 5-FU. (NCI04)